molecular formula C20H22N2O4 B14512966 2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline CAS No. 62775-35-3

2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline

Cat. No.: B14512966
CAS No.: 62775-35-3
M. Wt: 354.4 g/mol
InChI Key: GDBXDQODNAKEJY-UHFFFAOYSA-N
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Description

2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of isoquinoline and aniline moieties, both of which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline typically involves multi-step organic reactions. One common method includes the reaction of 6,7-dimethoxyisoquinoline with appropriate aniline derivatives under controlled conditions. For example, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides can yield the desired product . The reaction conditions often involve the use of solvents like ethanol or o-xylene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The choice of reagents and solvents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted isoquinoline and aniline derivatives.

Scientific Research Applications

2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline is unique due to its specific combination of isoquinoline and aniline moieties, which confer distinct chemical and biological properties

Properties

CAS No.

62775-35-3

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(6,7-dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline

InChI

InChI=1S/C20H22N2O4/c1-23-17-6-12(16(21)9-20(17)26-4)5-13-10-22-11-14-7-18(24-2)19(25-3)8-15(13)14/h6-11H,5,21H2,1-4H3

InChI Key

GDBXDQODNAKEJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3N)OC)OC)OC

Origin of Product

United States

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